molecular formula C21H31NO2 B577867 Gitingensine CAS No. 13084-70-3

Gitingensine

Cat. No. B577867
CAS RN: 13084-70-3
M. Wt: 329.484
InChI Key: LFGPYDIPRZAYQB-KWUKWGFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gitingensine is a steroid. It has a role as a metabolite.

Scientific Research Applications

Cytotoxic Properties

Gitingensine, a steroidal alkaloid isolated from the leaves of Kibatalia laurifolia, has demonstrated cytotoxic properties. Specifically, it was found to be cytotoxic to KB cells, a cell line used in cancer research, indicating its potential application in cancer therapy. The isolation and structural analysis of gitingensine, along with other related compounds, have laid the groundwork for further research into their biochemical pathways and potential therapeutic uses (Phi et al., 2011).

properties

CAS RN

13084-70-3

Product Name

Gitingensine

Molecular Formula

C21H31NO2

Molecular Weight

329.484

InChI

InChI=1S/C21H31NO2/c1-12-16-5-6-18-15-4-3-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)19(23)24-12/h3,12,14-18H,4-11,22H2,1-2H3/t12-,14+,15+,16+,17-,18-,20-,21-/m0/s1

InChI Key

LFGPYDIPRZAYQB-KWUKWGFESA-N

SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N)C)C(=O)O1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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